- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Cas no 91296-86-5 (Difloxacin hydrochloride)

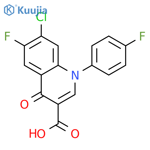

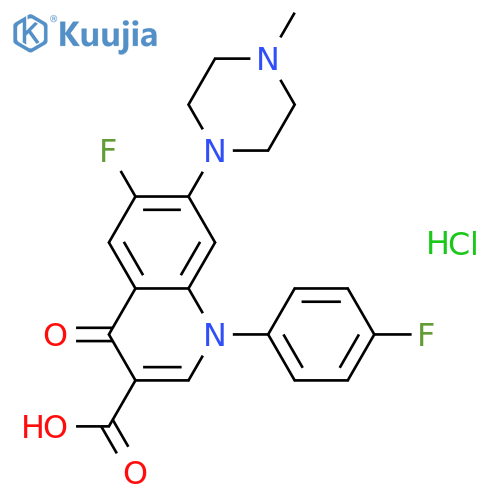

Difloxacin hydrochloride structure

Nom du produit:Difloxacin hydrochloride

Numéro CAS:91296-86-5

Le MF:C21H20ClF2N3O3

Mégawatts:435.85161113739

MDL:MFCD03840489

CID:61494

PubChem ID:56205

Difloxacin hydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- 6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride

- 6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-7-(4-METHYLPIPERAZINO)-4-OXO-3-QUINOLINECARBOXYLIC ACID HYDROCHLORIDE

- DIFLOXACIN HYDROCHLORIDE

- DIFLUOXACIN HYDROCHLORIDE

- VETRANAL

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride

- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid,hydrochloride

- DIFLOXACIN

- Difloxacin Hydrochloride Salt

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI)

- DIFLOXACIN HYDROCHLORIDE [GREEN BOOK]

- NSC759646

- HY-N7066

- MFCD03840489

- JFMGBGLSDVIOHL-UHFFFAOYSA-N

- XJ0260HJ0O

- D03810

- Difloxacin (hydrochloride)

- NSC 759646

- AKOS015966424

- Difloxacin hydrochloride, VETRANAL(TM), analytical standard

- NCGC00166308-02

- 91296-86-5

- Tox21_112405_1

- A-56619

- Dicural Tablets

- CCG-213051

- CHEMBL542414

- SCHEMBL203110

- CAS-91296-86-5

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1); 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride (9CI); Difloxacin hydrochloride

- F71430

- Q27293859

- SW222240-1

- 6-luoro-1-(4-luorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

- s5041

- UNII-XJ0260HJ0O

- DTXSID2046599

- DTXCID0026599

- Pharmakon1600-01502359

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, hydrochloride (1:1)

- difluoxacin hcl

- 6-fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

- 6-Fluoro-1-(p-fluorophenyl)-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride

- DIFLOXACIN MONOHYDROCHLORIDE [MI]

- CHEBI:201832

- DIFLOXACIN HYDROCHLORIDE (MART.)

- NCGC00166308-01

- CS-0013189

- Difloxacin HCl

- 91296-86-5 (HCl)

- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl) 1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxo-, monohydrochloride

- ABBOTT-56619

- AS-17763

- Difloxacin hydrochloride (USAN)

- DIFLOXACIN HYDROCHLORIDE [MART.]

- NSC-759646

- Difloxacin monohydrochloride

- Abbott 56619

- Tox21_112405

- Difloxacin hydrochloride [USAN]

- Difloxacin hydrochloride

-

- MDL: MFCD03840489

- Piscine à noyau: 1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H

- La clé Inchi: JFMGBGLSDVIOHL-UHFFFAOYSA-N

- Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCN(C)CC3)=C(C=2)F)N(C2C=CC(F)=CC=2)C=1)O

Propriétés calculées

- Qualité précise: 435.11600

- Masse isotopique unique: 399.139448

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 30

- Nombre de liaisons rotatives: 3

- Complexité: 672

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 64.1

- Le xlogp3: 1.6

Propriétés expérimentales

- Couleur / forme: No data available

- Dense: 1.409

- Point de fusion: >245°C (dec.)

- Point d'ébullition: 595.5°C at 760 mmHg

- Point d'éclair: No data available

- Indice de réfraction: 1.629

- Solubilité: Soluble in aqueous buffer

- Le PSA: 65.78000

- Le LogP: 3.52380

- Pression de vapeur: No data available

Difloxacin hydrochloride Informations de sécurité

- Mot signal:Warning

- Description des dangers: H302-H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Wgk Allemagne:3

- Instructions de sécurité: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation

- RTECS:VB2008975

- Conditions de stockage:Inert atmosphere,Room Temperature

Difloxacin hydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A3295512-5G |

Difloxacin hydrochloride |

91296-86-5 | 98% | 5g |

RMB 598.40 | 2025-02-21 | |

| Ambeed | A418662-25g |

6-Fluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |

91296-86-5 | 98+% | 25g |

$79.0 | 2025-02-19 | |

| TRC | D445600-250mg |

Difloxacin Hydrochloride Salt |

91296-86-5 | 250mg |

$104.00 | 2023-05-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-50mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 50mg |

¥ 485 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-25mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 25mg |

¥ 332 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8142-200 mg |

Difloxacin hydrochloride |

91296-86-5 | 99.61% | 200mg |

¥1098.00 | 2022-04-26 | |

| eNovation Chemicals LLC | D140030-1g |

DIFLOXACINHYDROCHLORIDE |

91296-86-5 | 97% | 1g |

$204 | 2023-08-31 | |

| Cooke Chemical | A3295512-25G |

Difloxacin hydrochloride |

91296-86-5 | 98% | 25g |

RMB 1983.20 | 2025-02-21 | |

| S e l l e c k ZHONG GUO | S5041-25mg |

Difloxacin hydrochloride |

91296-86-5 | 99.28% | 25mg |

¥795.11 | 2023-09-15 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33984-100MG-R |

Difloxacin hydrochloride |

91296-86-5 | 100mg |

¥830.17 | 2023-04-25 |

Difloxacin hydrochloride Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Sodium hydroxide

2.2 Reagents: Hydrochloric acid

3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

2.1 Reagents: Sodium hydroxide

2.2 Reagents: Hydrochloric acid

3.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.1 Solvents: Dimethyl sulfoxide

Référence

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

3.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

3.1 Solvents: N-Methyl-2-pyrrolidone

Référence

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 4

Conditions de réaction

1.1 Solvents: Acetic anhydride , Triethyl orthoformate

1.2 Solvents: Dichloromethane

2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

4.1 Solvents: N-Methyl-2-pyrrolidone

1.2 Solvents: Dichloromethane

2.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

4.1 Solvents: N-Methyl-2-pyrrolidone

Référence

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Sodium hydroxide Solvents: Water

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

3.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydroxide Solvents: Water

2.2 Reagents: Hydrochloric acid Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

3.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Acetic anhydride

1.2 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide

3.2 Reagents: Hydrochloric acid

4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

1.2 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide

3.2 Reagents: Hydrochloric acid

4.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

Référence

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 8

Conditions de réaction

1.1 Catalysts: Aluminum chloride

2.1 Reagents: Sodium hydride

2.2 Solvents: Acetic anhydride

2.3 Solvents: Ethanol

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Sodium hydroxide Solvents: Water

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

5.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Sodium hydride

2.2 Solvents: Acetic anhydride

2.3 Solvents: Ethanol

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Sodium hydroxide Solvents: Water

4.2 Reagents: Hydrochloric acid Solvents: Water

5.1 Solvents: Dimethyl sulfoxide

5.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

2.1 Solvents: Dimethyl sulfoxide

2.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydride

1.2 Solvents: Acetic anhydride

1.3 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide Solvents: Water

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

4.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Solvents: Acetic anhydride

1.3 Solvents: Ethanol

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Sodium hydroxide Solvents: Water

3.2 Reagents: Hydrochloric acid Solvents: Water

4.1 Solvents: Dimethyl sulfoxide

4.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Synthesis of difloxacin hydrochloride, Zhongguo Yiyao Gongye Zazhi, 1992, 23(12), 529-32

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Dimethyl sulfoxide

Référence

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

2.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Solvents: N-Methyl-2-pyrrolidone

Référence

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Diethyl carbonate

2.1 Solvents: Acetic anhydride , Triethyl orthoformate

2.2 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

5.1 Solvents: N-Methyl-2-pyrrolidone

2.1 Solvents: Acetic anhydride , Triethyl orthoformate

2.2 Solvents: Dichloromethane

3.1 Reagents: Sodium hydride Solvents: 1,2-Dimethoxyethane

4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water

5.1 Solvents: N-Methyl-2-pyrrolidone

Référence

- Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents, Journal of Medicinal Chemistry, 1985, 28(11), 1558-64

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide

1.2 Reagents: Hydrochloric acid

2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

2.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water

3.1 Solvents: Dimethyl sulfoxide

Référence

- A novel synthesis of difloxacin hydrochloride, Chinese Chemical Letters, 2001, 12(10), 875-876

Difloxacin hydrochloride Raw materials

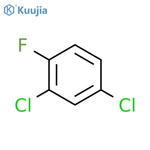

- 2,4-Dichlorofluorobenzene

- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid

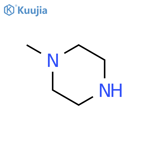

- 1-Methylpiperazine

- 2',4'-Dichloro-5'-fluoroacetophenone

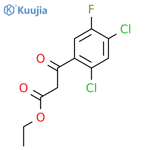

- Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate

Difloxacin hydrochloride Preparation Products

Difloxacin hydrochloride Littérature connexe

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

91296-86-5 (Difloxacin hydrochloride) Produits connexes

- 93106-60-6(Enrofloxacin)

- 13392-28-4(1-(1-adamantyl)ethanamine)

- 6480-68-8(Quinoline-3-carboxylic acid)

- 91-53-2(Ethoxyquin)

- 79660-72-3(Fleroxacin)

- 91296-87-6(Sarafloxacin hydrochloride)

- 99291-25-5(Levodropropizine)

- 110871-86-8(Sparfloxacin)

- 149676-40-4(Pefloxacin Mesylate Dihydrate)

- 84087-01-4(Quinclorac)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91296-86-5)Difloxacin hydrochloride

Pureté:99%

Quantité:100g

Prix ($):210.0